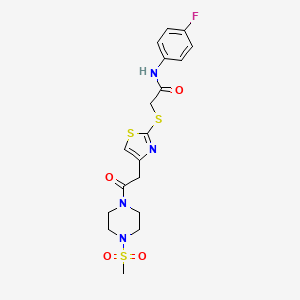

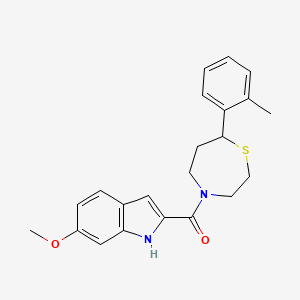

![molecular formula C10H8ClF3O B2632670 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one CAS No. 35172-95-3](/img/structure/B2632670.png)

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 35172-95-3. It has a molecular weight of 236.62 . The IUPAC name for this compound is 1-(4-chloro-3-(trifluoromethyl)phenyl)propan-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

It has a molecular weight of 236.62 . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved data.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules has significant implications for pharmaceutical research. Fluorine-containing compounds constitute more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . In this context, let’s explore how 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one contributes to medicinal chemistry:

- Kinase Inhibitors : Researchers have synthesized and evaluated o-amino-arylurea derivatives containing this compound for their kinase inhibitory activity. Kinase insert domain-containing receptor (KDR) is one of the validated targets for anticancer drug discovery, and these derivatives show promise in this area .

Computational Chemistry

Molecular modeling and computational studies can elucidate the behavior of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one. Researchers can investigate its interactions with biological targets, predict its pharmacokinetics, and optimize its properties.

Aathira Sujathan Nair et al., “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years,” Processes 10, no. 10 (2022): 2054. Read more “Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)-phenyl)arylurea Derivatives as Kinase Insert Domain-containing Receptor (KDR) Inhibitors,” Eurekaselect (2016). Read more

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group often have biological activity, as the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule .

Mode of Action

Without specific information, it’s difficult to say how “1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one” interacts with its targets. The trifluoromethyl group can participate in various reactions, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of a molecule , which could potentially affect its bioavailability.

Result of Action

Compounds with a trifluoromethyl group often have biological activity .

Propiedades

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYRIZVDMHUORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)